![molecular formula C12H12N2O3S B5917064 ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate CAS No. 84761-93-3](/img/structure/B5917064.png)
ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate
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Overview
Description
Ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been found to inhibit the growth of tumor cells and reduce viral replication.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate in lab experiments is its high potency and specificity. This compound has been found to exhibit strong activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are numerous future directions for the research on ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate. One potential avenue of research is to investigate its potential as a treatment for liver diseases, such as hepatitis and cirrhosis. Additionally, this compound could be further studied for its anti-tumor and anti-viral activities, with the aim of developing new drugs for the treatment of cancer and viral infections. Finally, the mechanism of action of this compound could be further elucidated through in-depth biochemical and molecular studies.
Synthesis Methods
The synthesis of ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate involves the reaction between 6-methyl-2-aminobenzothiazole and ethyl oxoacetate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure compound.
Scientific Research Applications
Ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, this compound has been shown to have a protective effect on the liver and can be used to treat liver diseases.
properties
IUPAC Name |
ethyl 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-3-17-11(16)10(15)14-12-13-8-5-4-7(2)6-9(8)18-12/h4-6H,3H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDKXZRSVIBYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233797 |
Source
|
Record name | Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84761-93-3 |
Source
|
Record name | Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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